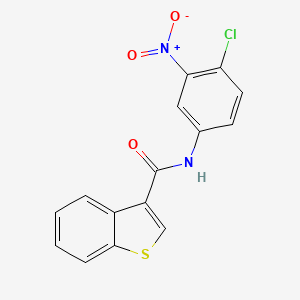
2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
説明
2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQX and belongs to the family of quinolinecarboxamides. DMQX is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission in the central nervous system.
作用機序
DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. DMQX binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of synaptic transmission and plasticity, which has been implicated in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMQX inhibits the activity of the NMDA receptor in a dose-dependent manner. In vivo studies have shown that DMQX can reduce the severity of seizures in animal models of epilepsy. DMQX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
DMQX has several advantages for lab experiments, including its potency, selectivity, and availability. DMQX is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. DMQX is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, DMQX has some limitations, including its potential toxicity and lack of specificity for other glutamate receptors.
将来の方向性
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of the NMDA receptor that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of the glutamatergic system in other physiological processes such as learning and memory. Additionally, the potential toxicity of DMQX needs to be further investigated to ensure its safety for use in humans.
科学的研究の応用
DMQX has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to investigate the role of ionotropic glutamate receptors in synaptic transmission and plasticity. DMQX is also used to study the effects of various drugs and compounds on the glutamatergic system.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-13-8-9-14(2)17(10-13)20-12-18(16-6-4-5-7-19(16)23-20)22(26)24-21-11-15(3)27-25-21/h4-12H,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGUYBYRSCBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-N'-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea](/img/structure/B3482148.png)
![N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3482157.png)
![2-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B3482164.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B3482172.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B3482186.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)
![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)

![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)
